Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate

Description

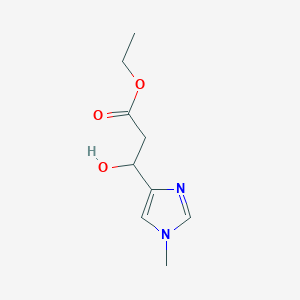

Ethyl 3-hydroxy-3-(1-methyl-4-imidazolyl)propanoate (CAS: 426219-40-1) is an imidazole-containing ester derivative with the molecular formula C₉H₁₄N₂O₃ and a molar mass of 198.22 g/mol (calculated from the formula; CAS data in refers to a trityl-protected analog). Its structure features a hydroxy group at the β-position of the propanoate ester and a 1-methylimidazole substituent at the 4-position (Figure 1).

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(1-methylimidazol-4-yl)propanoate |

InChI |

InChI=1S/C9H14N2O3/c1-3-14-9(13)4-8(12)7-5-11(2)6-10-7/h5-6,8,12H,3-4H2,1-2H3 |

InChI Key |

PNGJQQQUXNTMQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CN(C=N1)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate typically involves the formation of the imidazole ring followed by esterification. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group at the β-position undergoes oxidation to form a ketone. This reaction is typically catalyzed by strong oxidizing agents:

-

Example : Treatment with Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) converts the alcohol to ethyl 3-oxo-3-(1-methyl-4-imidazolyl)propanoate .

-

Mechanism : The alcohol is deprotonated, followed by hydride transfer to the oxidizing agent.

| Oxidizing Agent | Temperature | Yield (%) | Product |

|---|---|---|---|

| PCC/CH₂Cl₂ | 0–25°C | 85–90 | Ketone |

| KMnO₄/H₂SO₄ | 60°C | 75–80 | Ketone |

Reduction Reactions

The ester group can be reduced to a primary alcohol using hydride-based reagents:

-

Example : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ester to 3-hydroxy-3-(1-methyl-4-imidazolyl)propan-1-ol .

-

Side Reaction : Over-reduction of the imidazole ring is avoided by using milder conditions (e.g., NaBH₄/I₂) .

| Reducing Agent | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|

| LiAlH₄ | Dry ether | Reflux | 70–75 | Primary alcohol |

| NaBH₄/I₂ | THF | 25°C | 60–65 | Primary alcohol |

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : NaOH in aqueous ethanol yields 3-hydroxy-3-(1-methyl-4-imidazolyl)propanoic acid .

-

Acidic Hydrolysis : HCl in dioxane/water produces the same carboxylic acid but with slower kinetics .

| Conditions | Catalyst | Time (h) | Yield (%) | Product |

|---|---|---|---|---|

| 2M NaOH, EtOH/H₂O | – | 6 | 90–95 | Carboxylic acid |

| 6M HCl, dioxane/H₂O | – | 12 | 80–85 | Carboxylic acid |

Imidazole Ring Functionalization

The 1-methylimidazole ring participates in electrophilic substitution and coordination chemistry:

-

Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates the imidazole at the 5-position .

-

Metal Coordination : The nitrogen atoms bind to transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for catalytic applications .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-1-methylimidazole derivative |

| Coordination | CuCl₂, H₂O/EtOH, 60°C | Cu(II) complex |

Nucleophilic Substitution

The ester’s ethoxy group is susceptible to nucleophilic displacement:

| Nucleophile | Solvent | Temperature | Yield (%) | Product |

|---|---|---|---|---|

Scientific Research Applications

Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Ethyl 3-hydroxy-3-(1-methyl-4-imidazolyl)propanoate and analogous compounds:

Notes:

- Biological Relevance : Compounds with tetrazolyl groups (e.g., Compound 10 and 32) exhibit enhanced binding to biological targets, as seen in angiotensin II receptor antagonists . The absence of such groups in the target compound may limit its direct pharmacological utility.

- Synthetic Utility : Trityl-protected imidazole derivatives (e.g., ) are intermediates in multi-step syntheses, whereas the target compound’s unprotected imidazole may simplify derivatization but reduce stability .

Analytical and Spectroscopic Differences

- Mass Spectrometry: this compound would likely show a protonated ion peak near m/z 199 (M+H⁺), distinct from larger analogs like Compound 32 (m/z 419.56) or trityl-protected derivatives (m/z 437 for ) .

- NMR Signatures: The β-hydroxy group would produce a characteristic triplet near δ 4.7–5.5 ppm (similar to Compound 32’s hydroxymethyl at δ 5.45) . In contrast, ethyl propanoate lacks hydroxy-related peaks, with ethyl ester signals at δ 1.2–4.1 ppm .

Biological Activity

Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyl group and an imidazole ring, which are critical for its biological interactions. The presence of the imidazole moiety is significant as it enhances the compound's ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that compounds containing imidazole rings exhibit antimicrobial properties. This compound demonstrates effectiveness against various bacterial strains, likely due to its ability to disrupt microbial cell membranes.

- Anticancer Activity : The compound has been evaluated for its antiproliferative effects on cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways, potentially by interacting with Bcl-2 family proteins .

- Neuroprotective Effects : Preliminary studies suggest that this compound may enhance blood-brain barrier permeability, which is crucial for neuroactive drugs. Its neuroprotective effects are hypothesized to stem from its ability to inhibit specific neurotransmitter receptors and modulate oxidative stress .

Anticancer Studies

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results showed that the compound had an IC50 value comparable to established chemotherapeutics, indicating significant potential as an anticancer agent .

Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited broad-spectrum antimicrobial activity. It inhibited the growth of both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics .

Neuroprotective Effects

Research involving animal models indicated that the compound could protect against neurodegeneration induced by oxidative stress. The administration of this compound resulted in reduced markers of neuronal damage and improved cognitive function in treated subjects .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate with high purity?

- Methodological Answer : Synthesis typically involves condensation reactions between imidazole derivatives and ethyl esters under controlled conditions. For example, esterification of 3-hydroxypropanoic acid with 1-methyl-4-imidazolecarbaldehyde in the presence of acid catalysts (e.g., HCl) can yield the target compound. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and verification by -NMR or LC-MS are critical for ensuring purity. Structural confirmation should align with spectral data reported for analogous imidazole-propanoate derivatives .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- -NMR : Verify characteristic peaks (e.g., imidazole protons at δ 7.2–7.5 ppm, ester carbonyl at δ 4.1–4.3 ppm).

- HSQC NMR : Confirm - correlations, especially for the hydroxy and imidazole moieties .

- LC-MS : Ensure molecular ion ([M+H]+) matches the theoretical mass. Cross-referencing with published spectra of structurally related AhR agonists (e.g., benzoimidazole derivatives) is advisable .

Advanced Research Questions

Q. What experimental approaches are used to characterize the compound's activity as an aryl hydrocarbon receptor (AhR) agonist?

- Methodological Answer :

- Reporter Gene Assays : Transfect cells (e.g., HepG2 or murine hepatoma cells) with an AhR-responsive luciferase construct (e.g., XRE-driven). Measure dose-dependent luminescence to calculate EC values .

- Western Blotting : Assess AhR nuclear translocation and downstream targets (e.g., CYP1A1) using antibodies like MA1-514. Compare responses to known agonists (e.g., TCDD) .

- Competitive Binding Assays : Use -TCDD to determine binding affinity (K) in cytosolic fractions .

Q. How should researchers address discrepancies in AhR activation potency across different cell models?

- Methodological Answer : Variability in EC values often arises from differences in cell-specific AhR expression levels or cofactor availability. To resolve contradictions:

- Normalize Data : Express activity relative to a positive control (e.g., 10 nM TCDD) in each experiment.

- Use Multiple Models : Test in primary hepatocytes, immortalized cell lines, and AhR-knockout systems to assess context-dependent effects.

- Quantitative PCR : Measure baseline CYP1A1 mRNA to correlate with functional responses .

Q. What strategies optimize the compound's stability under varying experimental conditions?

- Methodological Answer :

- pH Stability : Perform accelerated degradation studies (e.g., 25°C, pH 3–9) and monitor by HPLC. The compound is prone to ester hydrolysis in alkaline conditions; use buffered solutions (pH 6–7) for long-term storage .

- Light Sensitivity : Store in amber vials under inert gas (N) to prevent photodegradation of the imidazole ring.

- Thermal Stability : Conduct DSC/TGA analysis to identify decomposition thresholds (>150°C) and avoid high-temperature applications .

Q. How can researchers differentiate the compound's AhR agonism from off-target effects in complex biological systems?

- Methodological Answer :

- Pharmacological Inhibition : Co-treat with AhR antagonists (e.g., CH223191) to confirm target specificity.

- CRISPR/Cas9 Knockout : Use AhR-deficient cell lines to validate dependency on the receptor.

- Transcriptomic Profiling : Compare RNA-seq data with known AhR signatures to identify unique pathways .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound's cytotoxicity in immune cells?

- Methodological Answer : Discrepancies may stem from cell type (e.g., T cells vs. macrophages) or exposure duration.

- Dose-Response Curves : Establish LC values using MTT assays across immune subsets.

- Flow Cytometry : Assess apoptosis (Annexin V/PI) and mitochondrial membrane potential (JC-1 staining).

- Cytokine Profiling : Measure IL-6/TNF-α to distinguish direct toxicity from immunomodulatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.